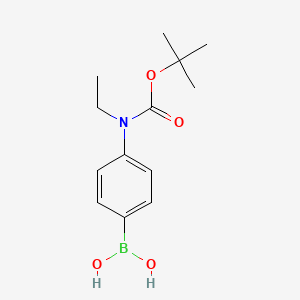

(4-N-BOC-N-Ethylamino)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-N-BOC-N-Ethylamino)phenylboronic acid” is a chemical compound with the linear formula C13H20BNO4 . It is also known as 4-N-Boc-phenylboronic acid pinacol ester and tert-Butyl N- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .

Molecular Structure Analysis

The molecular structure of “(4-N-BOC-N-Ethylamino)phenylboronic acid” is represented by the InChI code: 1S/C13H20BNO4/c1-5-15 (12 (16)19-13 (2,3)4)11-8-6-10 (7-9-11)14 (17)18/h6-9,17-18H,5H2,1-4H3 . The molecular weight of this compound is 265.12 .Chemical Reactions Analysis

While specific chemical reactions involving “(4-N-BOC-N-Ethylamino)phenylboronic acid” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

“(4-N-BOC-N-Ethylamino)phenylboronic acid” is a solid substance . Its melting point is between 199-204 °C (dec.) (lit.) . The compound has a molecular weight of 265.12 .Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids, including derivatives similar to "(4-N-BOC-N-Ethylamino)phenylboronic acid," are pivotal in organic synthesis. They serve as crucial intermediates and catalysts for various chemical reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid showcases the utility of arylboronic acids in creating compounds with low toxicity and good thermal stability, highlighting their significance in organic synthesis Zhang Da, 2015. Moreover, these compounds facilitate Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds, underscoring their importance in the development of pharmaceuticals and polymers L. Ren & L. Meng, 2008.

Biomedical Engineering and Drug Delivery

Phenylboronic acid-modified nanoparticles have emerged as potential antiviral therapeutics, demonstrating novel viral entry activity and reduced cellular toxicity, which marks a significant advancement in antiviral drug delivery systems M. Khanal et al., 2013. Furthermore, enhancements in gene transfection capabilities have been achieved through the incorporation of boronic acid groups into polyethylenimine, indicating a promising avenue for gene therapy applications Qi Peng et al., 2010.

Diagnostic Sensing and Glucose Monitoring

Phenylboronic acids play a pivotal role in the development of glucose-sensing materials for non-invasive monitoring of glucose levels. An example includes the use of phenylboronic acid derivatives in photonic crystal glucose-sensing materials aimed at applications such as ocular inserts or diagnostic contact lenses for diabetes management V. Alexeev et al., 2004. This innovation is crucial for improving the quality of life for individuals with diabetes by providing a non-invasive, continuous monitoring solution.

Agricultural Applications

In agriculture, the use of phenylboronic acids, such as in controlling early blight fungus in tomatoes, illustrates the potential of these compounds in enhancing plant health and yield. Phenylboronic acid (PBA) has been shown to act prophylactically against fungal infections, making it an effective and environmentally friendly alternative to traditional antifungal agents Katarina Martinko et al., 2022.

Safety and Hazards

properties

IUPAC Name |

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZXYDZCHICUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-N-BOC-N-Ethylamino)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2575309.png)

![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)